Nvp-tnks656
Overview
Description
NVP-TNKS656 is a highly potent, selective, and orally active TNKS2 inhibitor . It has an IC50 of 6 nM, and exhibits over 300-fold selectivity against PARP1 and PARP2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of NVP-TNKS656 is 494.58 . Its chemical formula is C27H34N4O5 . The elemental analysis shows that it contains 65.57% Carbon, 6.93% Hydrogen, 11.33% Nitrogen, and 16.17% Oxygen .Physical And Chemical Properties Analysis
NVP-TNKS656 appears as a crystalline solid . It is soluble in DMSO . It has a molecular weight of 494.58 and a chemical formula of C27H34N4O5 .Scientific Research Applications
Tankyrase Inhibition and Wnt Pathway Modulation
NVP-TNKS656 is identified as a highly potent and selective inhibitor of tankyrases, which are key nodes in the Wnt pathway. It shows promise in modulating the Wnt pathway in vivo due to its orally active properties. This modulation is crucial as the Wnt pathway is implicated in various diseases, including cancer (Shultz et al., 2013).
Safety And Hazards
Future Directions
NVP-TNKS656 has been identified as an orally active antagonist of Wnt pathway activity in the MMTV-Wnt1 mouse xenograft model . With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, NVP-TNKS656 is well suited for further in vivo validation studies . It has also been found to revert resistance to PI3K and AKT inhibitors in the treatment of colorectal cancer .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBNAYFDZEYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-tnks656 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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